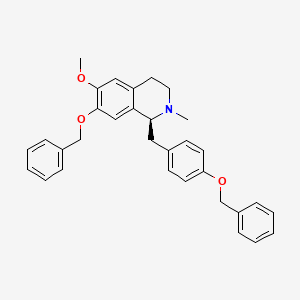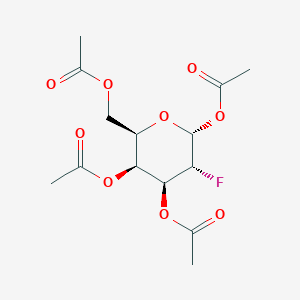
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose is a synthetic derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6, and a fluorine atom replacing the hydroxyl group at position 2. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose typically involves multiple steps. One common method includes the acetylation of 2-deoxy-2-fluoro-D-galactose. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at position 2 can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amino derivative.
Hydrolysis: The major product is 2-deoxy-2-fluoro-D-galactose.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose involves its interaction with specific enzymes and molecular targets. The fluorine atom at position 2 can mimic the hydroxyl group, allowing the compound to act as a substrate or inhibitor for certain enzymes. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-galactopyranose
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-glucopyranose
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose is unique due to its specific stereochemistry and the presence of a fluorine atom at position 2. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications. The compound’s ability to act as a substrate or inhibitor for specific enzymes further enhances its utility in scientific studies.
Propiedades
Fórmula molecular |
C14H19FO9 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Clave InChI |
KIPRSJXOVDEYLX-RGDJUOJXSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)

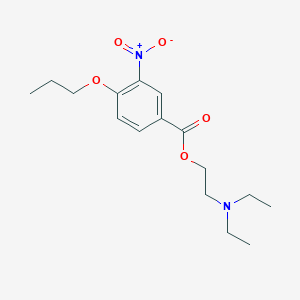
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)

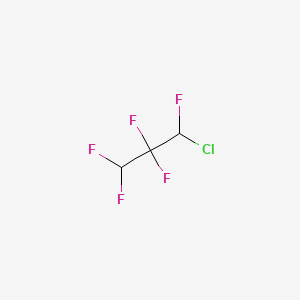
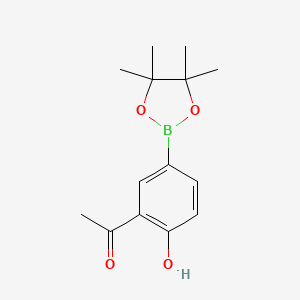


![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)
